molecular formula C22H23BO2 B12518629 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- CAS No. 612086-25-6

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)-

Cat. No.: B12518629
CAS No.: 612086-25-6
M. Wt: 330.2 g/mol
InChI Key: CAOAQAHSNPQOGG-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its utility in various chemical reactions, particularly in the formation of boron-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- typically involves the reaction of boronic acids or boronates with pinacol in the presence of a catalyst. One common method is the hydroboration of alkynes or alkenes using pinacolborane, followed by oxidation to yield the desired dioxaborolane compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically carried out under inert atmosphere to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper. Reaction conditions often involve inert atmospheres, moderate temperatures, and specific solvents like tetrahydrofuran (THF) or dichloromethane .

Major Products Formed

The major products formed from these reactions are typically boron-containing organic compounds, such as aryl boronates and benzyl boronates .

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- exerts its effects involves the formation of stable boron-oxygen bonds. These bonds facilitate various chemical transformations, including the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds. The compound’s ability to act as a Lewis acid also plays a crucial role in its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in organic synthesis and material science .

Properties

CAS No.

612086-25-6

Molecular Formula

C22H23BO2

Molecular Weight

330.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-18-13-9-8-12-17(18)14-15-19(20)16-10-6-5-7-11-16/h5-15H,1-4H3

InChI Key

CAOAQAHSNPQOGG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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